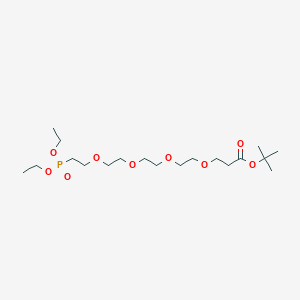

Boc-PEG4-phosphonic acid ethyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPXAIMWNSOSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116850 | |

| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623791-77-4 | |

| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-PEG4-phosphonic acid ethyl ester: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker of significant interest in the field of targeted protein degradation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it serves as a flexible polyethylene glycol (PEG) spacer connecting a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise synthesis, while the phosphonic acid ethyl ester moiety offers a stable linkage. This guide provides a comprehensive overview of the known chemical properties, synthesis, and application of this versatile linker.

Chemical Properties

Direct experimental data for this compound is not extensively published. Therefore, the following table includes data for the target compound where available from chemical suppliers, supplemented with computed values and data from analogous PEGylated phosphonic acid derivatives to provide a comprehensive profile.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₉H₃₉O₉P | MolCore[2] |

| Molecular Weight | 442.48 g/mol | MolCore[2] |

| CAS Number | 1623791-77-4 | MolCore[2] |

| Appearance | White to off-white solid or liquid | General observation for similar PEG compounds. |

| Solubility | Soluble in DMSO, DCM, Chloroform. | Based on data for analogous m-PEG4-phosphonic acid ethyl ester and general properties of PEG derivatives.[3] |

| pKa (Phosphonic Acid) | ~2-3 (first), ~7-8 (second) | Estimated based on general pKa values for alkylphosphonic acids. The ethyl ester will influence this value. |

| Boc Deprotection | Readily cleaved under acidic conditions (e.g., TFA in DCM). | [4] |

| Storage Conditions | Store at -20°C for long-term stability. | General recommendation for PROTAC linkers. |

Experimental Protocols

The following protocols are representative methodologies for the synthesis, characterization, and utilization of this compound and similar compounds, based on established chemical principles and published procedures for analogous molecules.

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound involves a Michaelis-Arbuzov reaction. This reaction is a well-established method for forming carbon-phosphorus bonds.[5][6]

Materials:

-

Boc-NH-PEG4-Halide (e.g., Bromide or Iodide)

-

Triethyl phosphite

-

Anhydrous Toluene

-

Nitrogen atmosphere apparatus

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask dried under a nitrogen atmosphere, dissolve Boc-NH-PEG4-halide (1 equivalent) in anhydrous toluene.

-

Add triethyl phosphite (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG chain (a complex multiplet between 3.5 and 3.7 ppm), and the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.1 ppm).

-

¹³C NMR: The carbon spectrum will show corresponding signals for the Boc group, the PEG backbone, and the ethyl ester. Carbons adjacent to the phosphorus atom will exhibit splitting due to C-P coupling.[7]

-

³¹P NMR: A single peak in the phosphonate region of the phosphorus NMR spectrum will confirm the presence of the desired phosphorus species.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed. High-resolution mass spectrometry will confirm the elemental composition.

Protocol 3: Boc Deprotection

The Boc group is readily removed under acidic conditions to reveal the primary amine, which is then available for coupling to another molecule.[4]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound in DCM.

-

Add TFA (e.g., 20-50% v/v) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG4-phosphonic acid ethyl ester.

Protocol 4: PROTAC Synthesis - Amide Bond Formation

The deprotected amino-linker can be coupled to a carboxylic acid on a POI ligand or an E3 ligase ligand using standard peptide coupling reagents.

Materials:

-

Amine-PEG4-phosphonic acid ethyl ester

-

Carboxylic acid-functionalized POI or E3 ligase ligand

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine-PEG4-phosphonic acid ethyl ester (1.2 equivalents) in the same solvent.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.

-

The crude PROTAC molecule is then purified, typically by preparative HPLC.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and mechanisms involving this compound.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of Boc-PEG4-phosphonic acid ethyl ester

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-PEG4-phosphonic acid ethyl ester, a key building block in chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Synthesis Pathway

The synthesis of diethyl (tert-butoxycarbonyl)-PEG4-phosphonate is typically achieved through the phosphonylation of a Boc-protected PEG4-amine precursor. The most common route involves the reaction of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate with a phosphonylating agent, such as diethyl chlorophosphate, under basic conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of diethyl ((1-oxo-3,6,9,12-tetraoxapentadecan-15-yl)carbamate)phosphonate, another name for the target compound, starting from the corresponding Boc-protected PEG4-amine.

Materials:

-

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

-

Diethyl chlorophosphate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: Dissolve tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (TEA) (1.5 eq) to the cooled solution and stir for 10-15 minutes.

-

Phosphonylation: Add diethyl chlorophosphate (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

Caption: Purification workflow via flash column chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 100% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a clear oil.

Quantitative and Characterization Data

The following tables summarize typical quantitative and analytical data for the synthesis.

Table 1: Reaction Yield and Purity

| Parameter | Typical Value | Method |

|---|---|---|

| Yield | 75-90% | Gravimetric |

| Purity | >95% | HPLC, NMR |

Table 2: NMR Characterization Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | ~5.10 | br s | - | NH (Boc) |

| ¹H NMR | 4.15 - 4.05 | m | - | O-CH ₂-CH₃ |

| ¹H NMR | 3.70 - 3.55 | m | - | PEG Backbone (O-CH ₂) |

| ¹H NMR | 3.52 | t | 5.2 | Boc-NH-CH ₂ |

| ¹H NMR | 3.35 - 3.25 | m | - | N-CH ₂-P |

| ¹H NMR | 1.44 | s | - | C(CH ₃)₃ (Boc) |

| ¹H NMR | 1.33 | t | 7.1 | O-CH₂-CH ₃ |

| ³¹P NMR | ~28.5 | s | - | P =O |

Table 3: Mass Spectrometry Data

| Technique | Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

|---|

| ESI-MS | [M+H]⁺ | 428.22 | 428.2 |

Application in PROTAC Development

This compound is a bifunctional linker precursor. After deprotection of the Boc group, the resulting free amine can be coupled to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The phosphonate group can be hydrolyzed or used to couple to a warhead that binds to a target protein, thus forming the final PROTAC molecule.

Caption: Role of the linker in a PROTAC's ternary complex formation.

An In-depth Technical Guide to Boc-PEG4-phosphonic acid ethyl ester: Structure, Characterization, and Application in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Boc-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular structure, physicochemical properties, and typical characterization methodologies. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents representative data and protocols based on closely related compounds and established analytical techniques.

Introduction

This compound is a chemical linker that incorporates a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester group.[1][2] This combination of functionalities makes it a valuable tool in medicinal chemistry, particularly in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[2] The PEG linker in this compound provides hydrophilicity and spatial separation between the two ends of the PROTAC, while the terminal functional groups allow for covalent attachment to ligands for a target protein and an E3 ubiquitin ligase.

Molecular Structure and Properties

The molecular structure of this compound is central to its function as a linker. The key structural features include:

-

Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the terminal amine, which can be selectively deprotected under acidic conditions to allow for conjugation.

-

PEG4 Spacer: The tetraethylene glycol chain is a flexible, hydrophilic spacer that can influence the solubility, cell permeability, and ternary complex formation of the resulting PROTAC.

-

Phosphonic Acid Ethyl Ester: This functional group provides a reactive handle for conjugation, often after hydrolysis to the corresponding phosphonic acid.

Below is a 2D representation of the molecular structure.

Caption: Molecular structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₉O₉P | [1] |

| Molecular Weight | 442.48 g/mol | [1] |

| CAS Number | 1623791-77-4 | [1] |

| Appearance | Colorless to pale yellow oil | (Representative) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | (Representative) |

Characterization Data (Representative)

The following tables summarize the expected characterization data for this compound. This data is representative and serves as a guideline for researchers working with this or similar molecules.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.95 | br s | 1H | NH-Boc |

| 4.10 | q, J = 7.1 Hz | 4H | O-CH₂-CH₃ |

| 3.65 - 3.55 | m | 16H | PEG CH₂ |

| 3.30 | q, J = 6.5 Hz | 2H | NH-CH₂ |

| 2.05 | m | 2H | CH₂-P |

| 1.44 | s | 9H | C(CH₃)₃ |

| 1.32 | t, J = 7.1 Hz | 6H | O-CH₂-CH₃ |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C=O (Boc) |

| 79.0 | C(CH₃)₃ |

| 70.5 - 69.5 | PEG CH₂ |

| 61.5 (d, J = 6.0 Hz) | O-CH₂-CH₃ |

| 40.0 | NH-CH₂ |

| 28.4 | C(CH₃)₃ |

| 25.0 (d, J = 140 Hz) | CH₂-P |

| 16.5 (d, J = 6.0 Hz) | O-CH₂-CH₃ |

Table 3: Representative ³¹P NMR Data (162 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 31.5 | P=O |

Table 4: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

| HRMS | ESI+ | 444.2510 | [M+H]⁺ |

| HRMS | ESI+ | 466.2329 | [M+Na]⁺ |

Table 5: Representative HPLC Purity Data

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or ELSD |

| Purity | >95% |

Experimental Protocols (Representative)

The following are representative protocols for the synthesis and characterization of this compound.

4.1. Synthesis

A common method for the synthesis of such phosphonate esters is a variation of the Michaelis-Arbuzov reaction.

-

Reaction: A Boc-protected amino-PEG-halide (e.g., bromide) is reacted with an excess of triethyl phosphite.

-

Conditions: The reaction is typically carried out neat or in a high-boiling, inert solvent (e.g., toluene) at elevated temperatures (e.g., 120-140 °C) for several hours.

-

Work-up: The reaction mixture is cooled, and the excess triethyl phosphite is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

Caption: A representative workflow for the synthesis of this compound.

4.2. Characterization

The following protocols are for the analytical techniques used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺, [M+Na]⁺) should be within 5 ppm of the calculated exact mass.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a stock solution of the compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase column.

-

Elute the compound using a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid.

-

Monitor the elution profile using a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD). The purity is determined by the relative area of the main product peak.

-

Caption: A typical workflow for the characterization of a synthesized small molecule.

Application in PROTACs

This compound serves as a linker in the modular synthesis of PROTACs. The general mechanism of action for a PROTAC is depicted below.

Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The synthesis of a PROTAC using this linker would typically involve:

-

Deprotection of the Boc group to yield the free amine.

-

Coupling of the amine with a ligand for the protein of interest (POI).

-

Hydrolysis of the ethyl phosphonate to the phosphonic acid.

-

Coupling of the phosphonic acid with a ligand for an E3 ubiquitin ligase.

The choice of coupling chemistry will depend on the specific functional groups present on the ligands.

Conclusion

This compound is a versatile chemical tool for the construction of PROTACs. Its well-defined structure, with a protected amine, a hydrophilic PEG spacer, and a phosphonate ester, allows for the systematic synthesis of these important therapeutic molecules. While specific, publicly available characterization data for this exact molecule is scarce, this guide provides a comprehensive overview of its properties and the standard analytical methods used for its characterization, offering a valuable resource for researchers in the field of drug discovery and development.

References

Technical Guide: t-Butoxycarbonyl-PEG4-Phosphonic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation and drug delivery applications.

Chemical Identity and Properties

The CAS number for t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester is 1623791-77-4 .[1][2] This compound is also known by several synonyms, including Boc-PEG4-phosphonic acid ethyl ester and tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate.[2]

The phosphonate group provides a stable linkage to various surfaces and molecules, while the Boc-protected amine offers a selectively deprotectable site for further conjugation. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1623791-77-4 | [1][2] |

| Molecular Formula | C19H39O9P | [1][2] |

| Molecular Weight | 442.5 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of similar phosphonate esters are available in the scientific literature. While a specific protocol for the synthesis of CAS 1623791-77-4 was not found in the immediate search, general methods for the synthesis of phosphonate esters and Boc-protected compounds can be adapted.

General Synthesis of Phosphonate Esters:

A common method for forming phosphonate esters involves the condensation of an alcohol with a methyl phosphonate.[3] This reaction is often facilitated by the use of a dialkylazodicarboxylate and triphenylphosphine, known as the Mitsunobu reaction.[3] Subsequent selective de-esterification can yield the desired phosphonic acid monoester if required.[3]

Boc-Protection Strategy:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4] The introduction of a Boc group can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride).

Workflow for Bioconjugation:

The use of t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester in a bioconjugation workflow typically involves the following steps:

-

Deprotection of the Boc Group: The Boc-protected amine is deprotected using an acid such as trifluoroacetic acid (TFA) to yield a primary amine.

-

Conjugation: The newly exposed amine is then reacted with an activated functional group (e.g., an N-hydroxysuccinimide ester) on the target molecule (e.g., a protein, peptide, or drug).

-

Purification: The resulting conjugate is purified using standard techniques such as chromatography to remove unreacted starting materials and byproducts.

dot

Caption: General bioconjugation workflow.

Applications in Drug Development and Research

Heterobifunctional linkers like t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester are critical tools in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): This molecule can serve as a component of a PROTAC, bringing a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

-

Surface Modification: The phosphonate group can bind to metal oxide surfaces, allowing for the functionalization of nanoparticles or medical implants with biomolecules.

dot

Caption: ADC mechanism of action.

This technical guide provides foundational information on t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Researchers are encouraged to consult the primary literature for detailed protocols relevant to their specific research goals.

References

The Strategic Evolution of Boc-Protected PEG Linkers: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics and complex biologics has necessitated the development of sophisticated chemical tools to assemble these intricate molecules. Among the most critical of these are linker technologies, which bridge bioactive molecules to enhance their therapeutic properties. This in-depth technical guide explores the discovery, development, and application of tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery.

Core Principles: The Role of Boc Protection in PEG Linkers

Polyethylene glycol (PEG) linkers are widely employed in drug development to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1] The strategic incorporation of a Boc protecting group on a terminal amine of a PEG linker is a foundational concept in the controlled, stepwise synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The primary function of the Boc group is to reversibly mask the reactivity of an amine functionality.[2] This protection is crucial for directing chemical modifications to other reactive sites on the linker or a conjugated molecule. The Boc group is notably stable under a wide range of basic and nucleophilic conditions, rendering it compatible with numerous synthetic steps. Its key attribute is its lability under acidic conditions, which cleanly regenerates the free amine for subsequent conjugation reactions.[2] This allows for a modular and predictable approach to building complex molecular architectures.

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a distinct reactive group (e.g., carboxylic acid, NHS ester, maleimide) at the other, are instrumental in multi-step conjugation strategies.[2] This orthogonality prevents undesirable side reactions and allows for the precise assembly of intricate bioconjugates.[2]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection of the amine with the Boc group and its subsequent removal is critical to the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for these key processes.

| Parameter | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), DIPEA | Dichloromethane (DCM) | Room Temperature | 3-12 | >95 |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 1-2 | >95 (as TFA salt) |

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.

| Acidic Reagent | Concentration (v/v) in DCM | Reaction Time (h) | Typical Purity (%) |

| Trifluoroacetic acid (TFA) | 20% | 2 | >95 |

| Trifluoroacetic acid (TFA) | 50% | 1 | >98 |

| Hydrochloric acid (HCl) | 4M in Dioxane | 1-2 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.

Detailed Experimental Protocols

Reproducible and efficient synthesis is paramount in drug development. The following are detailed methodologies for the protection and deprotection of PEG linkers with the Boc group.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino-PEG linker (e.g., H₂N-PEG-COOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (2-3 equivalents relative to the amine).

-

To this stirring solution, add (Boc)₂O (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[2]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

-

Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger for certain substrates)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[2]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[4]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]

Protocol 3: Solid-Phase Peptide Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt/DCC)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[2]

-

Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for several minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the ninhydrin test to ensure completion.[2]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[2]

Visualization of Key Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental workflows and logical relationships in the application of Boc-protected PEG linkers.

Caption: Workflow for the Boc protection of an amino-PEG linker.

Caption: Workflow for the acidic deprotection of a Boc-protected PEG linker.

Caption: Logical workflow for sequential bioconjugation using a heterobifunctional Boc-protected PEG linker.

Conclusion

Boc-protected PEG linkers are indispensable tools in the armamentarium of the modern medicinal chemist and drug developer. Their well-defined and predictable reactivity, coupled with the beneficial properties of the PEG chain, enables the construction of highly complex and effective therapeutic agents. The ability to perform sequential conjugations with a high degree of control is a critical advantage in the development of next-generation therapies such as ADCs and PROTACs. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and scientists aiming to leverage these versatile linkers in their drug discovery and development endeavors.

References

A Technical Guide to the Fundamental Principles of Using Phosphonate Linkers in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the use of phosphonate linkers in scientific research. Phosphonates, organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond, serve as versatile tools across numerous disciplines, including medicinal chemistry, materials science, and diagnostics. Their unique physicochemical properties make them invaluable for applications ranging from targeted drug delivery to the construction of advanced materials.

Core Principles of Phosphonate Chemistry

Phosphonates are distinguished by the C–PO(OH)₂ or C–PO(OR)₂ functional group. The direct C-P bond is the cornerstone of their utility, rendering them resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the P-O bond in their phosphate analogues.[1][2] This metabolic stability allows phosphonate-containing molecules to function as effective and stable bioisosteres of natural phosphates, carboxylates, and mimics of tetrahedral transition states in enzymatic reactions.[2][3][4]

Key properties that define the function of phosphonate linkers include:

-

Metabolic Stability : The C-P bond is not susceptible to enzymatic hydrolysis, leading to increased in vivo half-life compared to phosphate esters.[5]

-

High Negative Charge : At physiological pH, the phosphonate group is typically dianionic, which results in high water solubility but poor passive diffusion across cell membranes. This necessitates the use of prodrug strategies for therapeutic applications.[5]

-

Strong Metal Chelation : Phosphonates are effective chelating agents for di- and trivalent metal ions. This property is exploited in diagnostics, water treatment, and to prevent scale formation.[6]

-

High Affinity for Bone Mineral : Bisphosphonates, which contain a P-C-P scaffold, exhibit a remarkably high affinity for calcium hydroxyapatite, the primary mineral component of bone. This allows for specific targeting of bone tissue.[7][8]

Applications in Drug Development and Therapeutics

The unique characteristics of phosphonates have led to their incorporation into several successful therapeutic agents.

Antiviral Therapy: Acyclic Nucleoside Phosphonates (ANPs)

ANPs are a critical class of antiviral drugs that act as non-hydrolyzable mimics of nucleoside monophosphates.[1] By inhibiting viral DNA polymerases or reverse transcriptases, they halt viral replication. However, due to their high negative charge and resulting poor cell permeability, ANPs are typically administered as prodrugs.[1][9] These prodrugs mask the phosphonate charge with lipophilic moieties that are cleaved intracellularly to release the active drug.

Prominent examples include:

-

Tenofovir : A cornerstone of anti-HIV therapy, administered as the prodrug Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][9][10]

-

Adefovir : Used for the treatment of chronic Hepatitis B, administered as the prodrug Adefovir Dipivoxil.[9]

-

Cidofovir : A broad-spectrum antiviral agent effective against various DNA viruses.[9]

Bone Targeting: Bisphosphonates

Bisphosphonates are the most commonly prescribed drugs for treating osteoporosis and other bone disorders characterized by excessive bone resorption.[8] Their P-C-P structure allows them to bind strongly to hydroxyapatite on bone surfaces.[8][11] After binding, they are internalized by osteoclasts (the cells responsible for bone breakdown), where they inhibit key enzymes in the mevalonate pathway, leading to osteoclast apoptosis and a reduction in bone loss.[8][12] Nitrogen-containing bisphosphonates like zoledronic acid and alendronate are particularly potent.[11][13]

Advanced Drug Delivery Systems

Phosphonate linkers are integral to the design of sophisticated drug delivery platforms, enabling targeted and controlled release of therapeutic payloads.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker is critical for the ADC's efficacy and safety.[14] Phosphonate-based linkers, such as ethynylphosphonamidates, have been developed to create highly stable conjugates.[15] These linkers resist premature drug release in systemic circulation but are designed to be cleaved within the target cell, for instance, by lysosomal enzymes.[16][17] This ensures that the cytotoxic payload is delivered specifically to cancer cells, widening the therapeutic window.[14][15]

Nanoparticle-Based Systems

The strong binding affinity of phosphonates for metal oxides makes them excellent agents for functionalizing the surface of nanoparticles.[18][19] Attaching phosphonate-terminated molecules to iron oxide, titania, or other metal oxide nanoparticles improves their colloidal stability in aqueous media, prevents aggregation, and provides a scaffold for attaching targeting ligands or therapeutic agents.[18][19][20]

Diagnostics and Imaging

The ability of phosphonates to chelate metal ions is leveraged in the development of diagnostic and imaging agents. By linking phosphonates to radionuclides or paramagnetic ions, targeted imaging agents can be created. For example, technetium-99m (99mTc) labeled phosphonate compounds are widely used for bone scintigraphy to detect bone metastases and other osseous abnormalities.[19] Similarly, phosphonate-functionalized nanoparticles can be coupled with fluorescent dyes or MRI contrast agents for dual-modality imaging.[21]

Materials Science: Metal-Organic Frameworks (MOFs)

In materials science, phosphonate linkers are used to construct highly stable Metal-Organic Frameworks (MOFs). The phosphonate group forms stronger bonds with hard metal ions (e.g., Zr⁴⁺, Al³⁺) compared to the more commonly used carboxylate linkers.[22] This results in MOFs with enhanced thermal and chemical robustness, making them suitable for demanding applications such as gas storage, separation, and heterogeneous catalysis.[22][23]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and properties of phosphonate-based compounds.

Table 1: Pharmacokinetic Properties of Phosphonate Drugs and Prodrugs

| Compound | Parent Drug | Prodrug Moiety | Oral Bioavailability (%) | Plasma Half-Life | Reference(s) |

|---|---|---|---|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | Tenofovir | Bis-isopropoxycarbonyloxymethyl (POC) | 25% (fasting), 39% (with food) | ~17 hours (Tenofovir) | [1][10][24] |

| Tenofovir Alafenamide (TAF) | Tenofovir | Phenylalanine isopropyl ester amidate | > 70% | 0.30 hours (TAF) | [9] |

| Brincidofovir | Cidofovir | Lipid alkoxyalkyl ester | 88% | 24 hours | [9] |

| Adefovir Dipivoxil | Adefovir | Bis-pivaloyloxymethyl (POM) | < 12% (Adefovir) | 1.6 ± 0.5 hours (Adefovir) | [9] |

| POM₂-C-HMBP | C-HMBP | Bis-pivaloyloxymethyl (POM) | Not Reported | ~8.4 minutes | [25] |

| Glycine Phosphonamidate Prodrugs | C-DMAP | Bis-glycine methyl ester amidate | Not Reported | > 24 hours (>97% remaining) |[25][26] |

Table 2: Binding Affinities of Bisphosphonates to Hydroxyapatite (HA)

| Bisphosphonate | Method | Relative Affinity/Binding | Reference(s) |

|---|---|---|---|

| Zoledronate | FPLC Retention Time | 22.0 ± 0.3 min | [11] |

| Risedronate | FPLC Retention Time | 16.16 ± 0.44 min | [11] |

| Alendronate | FPLC Retention Time | Not directly compared in this study | [11] |

| Nano-Ca@Zoledronate | In Vitro Binding Assay | 36% bound after 1 day | [27] |

| Free Zoledronate | In Vitro Binding Assay | 15% bound after 1 day |[27] |

Table 3: Inhibitory Potency (IC₅₀) of Selected Phosphonate-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | IC₅₀ Range (µM) | Reference(s) |

|---|---|---|---|

| Aromatic Bisphosphonates | Human Phosphoglycerate Kinase (PGK) | 0.84 - 200 | [6] |

| Alkyl Bisphosphonates | Yeast Phosphoglycerate Kinase (PGK) | 2 - 5000 (as K_d) | [6] |

| Hydroxy-methylenebisphosphonates | MDA-MB 231 (Breast Cancer) Cell Line | 25.9 - >100 | [28] |

| Phosphonate Inhibitors | Mycolyltransferase Ag85C | ~5 - >100 |[12] |

Table 4: Representative Yields for Phosphonate Synthesis Reactions

| Reaction | Substrates | Catalyst/Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Hirao Coupling | 2-Chloropyrazine + Diethylphosphite | Pd(OAc)₂ / dppf | 67 | [29] |

| Hirao Coupling | Bromobenzene + Diarylphosphine oxides | NiCl₂ / K₂CO₃ / MW | 83 | [30] |

| Michaelis-Arbuzov | Benzylic Alcohol + P(OEt)₃ | ZnI₂, Reflux | 55 - 95 | [31] |

| Bisphosphonate Synthesis | Carboxylic Acid + PCl₃ + H₃PO₃ | Microwave, Silica Gel | 67 - 86 |[13] |

Key Experimental Protocols

The following sections provide generalized, detailed methodologies for key synthetic and analytical procedures involving phosphonate linkers.

Protocol 1: General Synthesis of a Dialkyl Arylphosphonate via Palladium-Catalyzed Hirao Coupling

This protocol describes a common method for forming a C(sp²)-P bond between an aryl halide and a dialkyl phosphite.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Dialkyl phosphite (e.g., diethyl phosphite)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., 1,1′-Bis(diphenylphosphino)ferrocene, dppf)

-

Base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., dppf, 1-5 mol%).

-

Add Reagents: Add the anhydrous solvent (e.g., DMF), followed by the aryl halide (1.0 eq), the dialkyl phosphite (1.2-1.5 eq), and the base (e.g., triethylamine, 1.5-2.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dialkyl arylphosphonate.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: General Synthesis of a Dialkyl Alkylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the classic method for forming a C(sp³)-P bond by reacting a trialkyl phosphite with an alkyl halide.

Materials:

-

Alkyl halide (e.g., benzyl bromide)

-

Trialkyl phosphite (e.g., triethyl phosphite)

-

Standard reflux glassware

-

Oil bath

Procedure:

-

Reaction Setup: Place the alkyl halide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add Reagent: Add the trialkyl phosphite (1.0-1.1 eq) to the flask. The reaction is often exothermic.

-

Reaction: Heat the mixture gently in an oil bath (temperature typically ranges from 100-160 °C, depending on the reactivity of the alkyl halide). The reaction is driven by the formation of a volatile alkyl halide byproduct (e.g., ethyl bromide), which can be observed distilling off. Stir for 2-12 hours.

-

Monitoring: Monitor the reaction by observing the cessation of byproduct distillation or by ³¹P NMR, where the signal for the starting phosphite (

+138 ppm) will be replaced by the signal for the phosphonate product (+20 to +30 ppm). -

Purification: Cool the reaction mixture. The crude product is often pure enough for subsequent use. For higher purity, remove any excess starting material or byproduct by vacuum distillation.

-

Characterization: Confirm the product structure and purity via NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 3: Synthesis of Nitrogen-Containing Bisphosphonates

This protocol outlines a common industrial method for synthesizing bisphosphonates like alendronate or zoledronate from a carboxylic acid.[13]

Materials:

-

Amino acid or heterocyclic carboxylic acid (e.g., 4-aminobutanoic acid for alendronate) (1.0 eq)

-

Phosphorous acid (H₃PO₃) (e.g., 5.0 eq)

-

Phosphorus trichloride (PCl₃) (e.g., 3.0 eq)

-

Solvent (e.g., methanesulfonic acid or chlorobenzene)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Mixture: In a reaction vessel suitable for corrosive reagents, suspend the carboxylic acid and phosphorous acid in the solvent.

-

PCl₃ Addition: Slowly add phosphorus trichloride to the mixture while maintaining the temperature (e.g., 40-75 °C). The reaction is exothermic and releases HCl gas, requiring proper ventilation.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 65-85 °C) for several hours until the reaction is complete.

-

Hydrolysis: Carefully quench the reaction mixture by slowly adding it to hot water. This hydrolyzes the phosphorus intermediates to the final bisphosphonic acid.

-

Crystallization and Isolation: Adjust the pH with HCl to induce crystallization of the bisphosphonate product. Cool the mixture, and collect the solid product by filtration.

-

Purification: Wash the collected solid with water and/or ethanol to remove impurities. The product can be further purified by recrystallization from water.

-

Characterization: Analyze the final product for identity and purity using NMR (¹H, ³¹P), mass spectrometry, and elemental analysis.

Protocol 4: Surface Functionalization of Iron Oxide Nanoparticles with Phosphonic Acids

This protocol describes a method for coating co-precipitated iron oxide nanoparticles (IONPs) with a phosphonic acid linker.[19]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Phosphonic acid linker (e.g., dodecylphosphonic acid)

-

Ethanol and deionized water

-

Ultrasonic probe (sonicator)

Procedure:

-

IONP Synthesis (Co-precipitation):

-

Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere.

-

Heat the solution to 80 °C with vigorous mechanical stirring.

-

Rapidly add ammonium hydroxide solution to raise the pH to ~10-11. A black precipitate of magnetite (Fe₃O₄) will form immediately.

-

Stir for 1-2 hours at 80 °C.

-

Cool the suspension and wash the nanoparticles repeatedly with deionized water and ethanol using magnetic decantation until the supernatant is neutral.

-

-

Surface Functionalization:

-

Resuspend the washed IONPs in ethanol.

-

Prepare a solution of the phosphonic acid linker in ethanol.

-

Add the phosphonic acid solution to the IONP suspension.

-

Treat the mixture with a high-power ultrasonic probe for 30-60 minutes. Sonication promotes the binding of the phosphonic acid to the nanoparticle surface.

-

-

Purification:

-

Wash the functionalized nanoparticles several times with ethanol using magnetic decantation to remove any unbound phosphonic acid.

-

Dry the final product under vacuum.

-

-

Characterization: Confirm successful functionalization using Fourier-Transform Infrared Spectroscopy (FTIR) to identify P-O-Fe bonds, Thermogravimetric Analysis (TGA) to quantify the organic coating, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) to assess colloidal stability.

Protocol 5: In Vitro Hydroxyapatite (HA) Binding Assay

This protocol provides a method to quantify the binding affinity of a phosphonate-containing compound to synthetic hydroxyapatite.[27]

Materials:

-

Hydroxyapatite (HA) powder

-

Phosphonate compound of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37 °C

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Prepare a stock solution of the phosphonate compound in PBS at a known concentration.

-

Binding Reaction:

-

Weigh a precise amount of HA powder (e.g., 20 mg) into a series of microcentrifuge tubes.

-

Add a defined volume of the phosphonate solution (e.g., 1 mL) to each tube. Include control tubes with only the phosphonate solution (no HA) to account for any non-specific binding to the tube walls.

-

Incubate the tubes at 37 °C with gentle agitation for a predetermined time course (e.g., 1, 4, 8, 24 hours).

-

-

Sample Collection: At each time point, remove the tubes from the incubator and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the HA powder.

-

Quantification: Carefully collect the supernatant without disturbing the pellet. Analyze the concentration of the unbound phosphonate compound remaining in the supernatant using a suitable, pre-calibrated analytical method (e.g., HPLC).

-

Calculation:

-

Calculate the amount of phosphonate bound to the HA by subtracting the concentration in the supernatant from the initial concentration.

-

Bound (%) = [(Initial Conc. - Supernatant Conc.) / Initial Conc.] * 100

-

Plot the percentage of bound compound versus time to determine the binding kinetics.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of phosphonate linkers.

Caption: General workflow for phosphonate prodrug activation within a target cell.

Caption: Mechanism of action of nitrogen-containing bisphosphonates on osteoclasts.

Caption: Experimental workflow for the synthesis of an arylphosphonate via Hirao coupling.

Caption: Workflow for the surface functionalization of nanoparticles with phosphonates.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 7. Frontiers | Interactions of zoledronate and alendronate with hydroxyapatite and octacalciumphosphate [internal-frontiersin.org]

- 8. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

- 15. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 22. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High affinity zoledronate-based metal complex nanocrystals to potentially treat osteolytic metastases - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01127H [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Boc-PEG4-phosphonic acid ethyl ester: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, incorporating a Boc-protected amine, a tetra-polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester, imparts specific physicochemical properties that are critical for its function in drug development. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this exact molecule in public literature, this document combines general knowledge of its constituent functional groups with data from closely related analogues to offer a predictive assessment of its properties and outlines generalized experimental protocols for its handling and characterization.

Chemical Structure and Properties

-

IUPAC Name: diethyl (15-(tert-butoxycarbonylamino)-3,6,9,12-tetraoxapentadecyl)phosphonate

-

Molecular Formula: C₁₉H₃₉NO₉P

-

Molecular Weight: 442.48 g/mol

-

Key Features:

-

Boc-protected amine: Provides a stable, protected amine functionality that can be deprotected under acidic conditions to allow for conjugation to a target protein ligand or other molecules.

-

PEG4 Spacer: A hydrophilic polyethylene glycol chain that generally enhances aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.

-

Phosphonic acid ethyl ester: A functional group that can be used for further chemical modification or may interact with specific biological targets.

-

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Soluble | The hydrophilic PEG4 chain enhances water solubility.[][][4][5] However, the hydrophobic Boc group and ethyl ester may limit high concentrations. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A related compound, m-PEG4-phosphonic acid ethyl ester, is reported to be soluble in DMSO.[6] This is a common solvent for similar organic molecules. |

| Ethanol | Soluble | The combination of polar and nonpolar characteristics suggests solubility in polar protic solvents like ethanol. |

| Dichloromethane (DCM) | Soluble | The organic nature of the molecule suggests solubility in chlorinated solvents. |

| Diethyl Ether | Sparingly Soluble | Expected to have lower solubility in less polar ethers compared to more polar organic solvents. |

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc-protecting group and the phosphonic acid ethyl ester.

-

pH Stability:

-

Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of a free amine.

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: Phosphonate esters can undergo hydrolysis under basic conditions, which would lead to the cleavage of the ethyl groups from the phosphonate moiety.[7]

-

-

Temperature Stability:

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., pH < 4) | Unstable | PEG4-phosphonic acid ethyl ester amine, tert-butanol, CO₂ |

| Neutral (e.g., pH 6-8) | Relatively Stable | - |

| Basic (e.g., pH > 9) | Potentially Unstable | Boc-PEG4-phosphonic acid, Ethanol |

| Elevated Temperature | Degradation over time | Dependent on other conditions (e.g., presence of water, pH) |

| Recommended Storage | Stable | - |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific experimental needs.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., LC-MS, HPLC-UV).

-

Determine the concentration of the dissolved compound in the supernatant.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mmol/L.

-

Protocol for pH Stability Assessment

-

Preparation of Buffer Solutions:

-

Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

-

Incubation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into each buffer to a final concentration suitable for analysis, ensuring the organic solvent concentration is low (e.g., <1%) to minimize its effect.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

-

Analyze the samples by a suitable analytical method (e.g., LC-MS) to quantify the remaining parent compound and identify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each pH.

-

Determine the degradation rate constant and half-life (t₁/₂) at each pH.

-

Visualization of Application in PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use.

Caption: Generalized workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. While specific, quantitative data on its solubility and stability are limited, an understanding of its constituent functional groups allows for reasoned predictions of its behavior in various solvent systems and under different pH and temperature conditions. The provided generalized protocols offer a starting point for researchers to determine the precise empirical data required for their specific applications in drug discovery and development. Further studies are warranted to fully characterize the physicochemical properties of this important linker molecule.

References

- 1. Carboxy-PEG4-phosphonic acid ethyl ester, 1964503-39-6 | BroadPharm [broadpharm.com]

- 4. Azido-PEG3-Phosphonic acid ethyl ester - CD Bioparticles [cd-bioparticles.net]

- 5. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. mdpi.com [mdpi.com]

- 8. Carboxy-PEG4-phosphonic acid, 1623791-69-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Boc-PEG4 Linkers: Features, Advantages, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the judicious selection of linker molecules is a critical determinant of success. Among the diverse array of available options, Boc-PEG4 linkers have emerged as a cornerstone technology, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core features, significant advantages, and practical applications of Boc-PEG4 linkers, supplemented with detailed experimental protocols and illustrative diagrams to facilitate their effective implementation in research and development settings.

Core Features of Boc-PEG4 Linkers

Boc-PEG4 linkers are bifunctional molecules characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a discrete tetraethylene glycol (PEG4) spacer, and a terminal reactive group.[1] The Boc group serves as a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, allowing for sequential and controlled conjugation reactions.[1][2] The PEG4 spacer is a hydrophilic chain of four ethylene glycol units that imparts desirable physicochemical properties to the linker and the resulting bioconjugate.[1][3] The terminal reactive group can be varied to enable conjugation to different functional groups on biomolecules, with the most common variant being a carboxylic acid (Boc-PEG4-acid).[1]

The monodisperse nature of the PEG4 spacer ensures that each linker molecule has a precise and defined length and molecular weight, which is crucial for the synthesis of homogeneous bioconjugates with consistent and predictable properties.[4] This contrasts with polydisperse PEG linkers, which can lead to heterogeneous mixtures that are difficult to characterize and may exhibit variable biological activity.[4]

Key Advantages in Drug Development

The unique structural features of Boc-PEG4 linkers confer several advantages that are highly beneficial for the development of targeted therapeutics:

-

Enhanced Aqueous Solubility: The hydrophilic PEG4 spacer significantly improves the solubility of hydrophobic drug molecules in aqueous environments.[1][3][5] This is particularly advantageous for ADCs, where highly potent cytotoxic payloads are often poorly soluble, and for PROTACs, which can be large and complex molecules.[4][5][6] Improved solubility can lead to better formulation stability and bioavailability.[3][7]

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is well-known to reduce the immunogenicity of therapeutic agents.[1][5] The PEG4 spacer can shield the bioconjugate from recognition by the immune system, potentially leading to a longer circulation half-life and reduced risk of adverse immune reactions.[5]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius and shielding from enzymatic degradation, the PEG4 linker can extend the in vivo circulation time of the bioconjugate.[5][7] This can lead to improved drug exposure at the target site and enhanced therapeutic efficacy.[4][5]

-

Precise Spacer Length: The well-defined length of the PEG4 spacer (approximately 14 angstroms) allows for precise control over the distance between the two conjugated molecules.[8] In the context of PROTACs, this linker length is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[1][6]

-

Versatile and Orthogonal Chemistry: The Boc-protected amine and the terminal reactive group (e.g., carboxylic acid) allow for orthogonal conjugation strategies.[1] The carboxylic acid can be activated to react with primary amines on a biomolecule, and after deprotection of the Boc group, the newly exposed amine can be used for a subsequent conjugation step.[1] This versatility is highly valuable in the multi-step synthesis of complex bioconjugates like ADCs and PROTACs.[1]

Quantitative Data of Common Boc-PEG4 Linker Variants

For ease of reference, the following table summarizes the key quantitative data for several common Boc-PEG4 linker variants.

| Linker Variant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-PEG4-acid | 756525-91-4 | C15H29NO8 | 365.4 |

| Boc-PEG4-alcohol | 106984-09-2 | C13H27NO6 | 293.4 |

| Boc-PEG4-amine | 811442-84-9 | C15H32N2O6 | 336.4 |

| Boc-PEG4-bromide | 1392499-32-9 | C13H26BrNO5 | 356.3 |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Boc-PEG4 linkers.

Protocol 1: EDC/NHS Coupling of Boc-PEG4-acid to a Primary Amine

This protocol describes the activation of the carboxylic acid group of Boc-PEG4-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a molecule containing a primary amine (e.g., an antibody).

Materials:

-

Boc-PEG4-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Amine-containing molecule (e.g., antibody)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Allow Boc-PEG4-acid, EDC, and NHS to equilibrate to room temperature before use.

-

Prepare a stock solution of Boc-PEG4-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of Boc-PEG4-acid:

-

In a microcentrifuge tube, dissolve Boc-PEG4-acid in Activation Buffer.

-

Immediately before activation, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Boc-PEG4-acid.[3]

-

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.[1][3]

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated Boc-PEG4-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but the optimal ratio should be determined empirically.[3]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Protocol 2: Boc Deprotection of a PEGylated Conjugate

This protocol describes the removal of the Boc protecting group from a Boc-PEG4-conjugated molecule to expose the terminal amine for subsequent reactions.

Materials:

-

Boc-PEG4-conjugated molecule

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Nitrogen gas supply

-

Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

Procedure:

-

Reaction Setup:

-

Deprotection Reaction:

-

Removal of Reagents:

-

Neutralization (Optional):

-

If the free amine is required for the next step, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.[9]

-

Visualizations

The following diagrams illustrate the structure of a Boc-PEG4 linker and its application in key bioconjugation workflows.

Caption: Structure of a Boc-PEG4-acid linker.

Caption: General workflow for bioconjugation using a Boc-PEG4-acid linker.

Caption: Application of Boc-PEG4 linkers in ADC and PROTAC synthesis.

Conclusion

Boc-PEG4 linkers represent a versatile and powerful class of tools for the construction of advanced bioconjugates. Their well-defined structure and advantageous physicochemical properties, including enhanced solubility and reduced immunogenicity, make them highly suitable for the development of targeted therapeutics such as ADCs and PROTACs. The orthogonal reactivity afforded by the Boc-protected amine and a terminal functional group allows for controlled and sequential conjugation strategies. The detailed protocols and illustrative diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Boc-PEG4 linkers in their research and development endeavors, ultimately contributing to the advancement of novel and more effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Boc-PEG4-phosphonic acid ethyl ester